molecular formula C49H67N7O11 B1259753 anabaenopeptin G

anabaenopeptin G

Cat. No. B1259753
M. Wt: 930.1 g/mol
InChI Key: HXYYQLNMRLHXGK-KORPHNGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

anabaenopeptin G is a natural product found in Planktothrix agardhii with data available.

Scientific Research Applications

Biosynthetic Pathways and Production

Anabaenopeptins, including anabaenopeptin G, are cyclic peptides with diverse structures and are produced by cyanobacteria. Research reveals that these compounds are synthesized through unique biosynthetic pathways. For instance, the cyanobacterium Nostoc sp. CENA543 produces variants of anabaenopeptins using a pathway that involves skipping modules in nonribosomal peptide synthetases, indicating a potential method to enhance chemical diversity in related peptides (Shishido et al., 2017). Anabaena sp. strain 90 has been shown to use two alternative starter modules in its non-ribosomal peptide synthetase complex, influencing the specific biosynthesis of different anabaenopeptin variants (Rouhiainen et al., 2010).

Structural Diversity and Activity

Anabaenopeptins exhibit structural diversity and bioactivity, with many variants identified from cyanobacterial sources. A study focusing on Baltic Sea cyanobacterial bloom material isolated new anabaenopeptins and evaluated their activity against various enzymes, showing their inhibitory potential against specific proteases and phosphatases (Spoof et al., 2015). Similarly, Anabaena sp. has been found to produce anabaenopeptins with unique structural features, such as N-methyl glycine, which impacts their conformation and bioactivity (Grach-Pogrebinsky & Carmeli, 2008).

Ecological and Biotechnological Roles

Anabaenopeptins are implicated in various ecological and biotechnological applications. For example, studies have investigated the role of these compounds in the natural function of cyanobacteria, such as their role in inhibiting specific enzymes which could be related to the adaptiveness against certain organisms (Monteiro et al., 2021). The genetic variation in the anabaenopeptin synthesis operon also suggests an evolution of substrate promiscuity, which could have implications for the development of novel bioactive compounds (Christiansen et al., 2011).

Extraction and Quantification Methods

Optimization of extraction methods for anabaenopeptins from cyanobacteria has been a focus of research, which is crucial for their detailed study and potential applications. A study by Morrison, Parkin, and Codd (2006) optimized methods for the quantitative extraction of anabaenopeptins, finding that aqueous methanol extraction yielded higher anabaenopeptin concentrations compared to water alone (Morrison et al., 2006).

properties

Product Name

anabaenopeptin G

Molecular Formula

C49H67N7O11

Molecular Weight

930.1 g/mol

IUPAC Name

(2S)-2-[[(3S,6S,9S,12S,15R)-3,12-bis[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C49H67N7O11/c1-6-29(3)41-45(62)50-27-9-8-10-37(52-49(67)53-39(48(65)66)28-33-15-23-36(59)24-16-33)43(60)54-42(30(4)7-2)46(63)51-38(25-17-31-11-19-34(57)20-12-31)47(64)56(5)40(44(61)55-41)26-18-32-13-21-35(58)22-14-32/h11-16,19-24,29-30,37-42,57-59H,6-10,17-18,25-28H2,1-5H3,(H,50,62)(H,51,63)(H,54,60)(H,55,61)(H,65,66)(H2,52,53,67)/t29-,30-,37+,38-,39-,40-,41-,42-/m0/s1

InChI Key

HXYYQLNMRLHXGK-KORPHNGVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)[C@@H](C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O

synonyms

anabaenopeptin G

Origin of Product

United States

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